Ethyl 2-cyano-2-pyridin-3-YL-acetate
Overview
Description
Ethyl 2-cyano-2-pyridin-3-YL-acetate is an organic compound with the molecular formula C10H10N2O2 It is a derivative of pyridine and is characterized by the presence of a cyano group and an ester functional group
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to interact with a variety of targets, including various enzymes and receptors
Mode of Action
It’s known that similar compounds can interact with their targets in a variety of ways, including inhibiting enzyme activity or modulating receptor function . More research is needed to elucidate the specific interactions between Ethyl 2-cyano-2-pyridin-3-YL-acetate and its targets.
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression
Result of Action
Similar compounds have been found to exert a variety of effects at the molecular and cellular levels, including modulating cell signaling pathways, altering gene expression, and affecting cell growth and survival
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
Ethyl 2-cyano-2-pyridin-3-yl-acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites. This binding can lead to changes in the enzyme’s conformation, affecting its activity. Additionally, this compound can influence gene expression by binding to transcription factors and altering their ability to regulate gene transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effectiveness. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At very high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites. For instance, this compound can be metabolized to produce reactive intermediates that can further interact with other biomolecules, leading to changes in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, and it can bind to proteins that facilitate its distribution within the cell. These interactions can influence the localization and accumulation of this compound in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2-pyridin-3-YL-acetate can be synthesized through several methods. One common approach involves the reaction of 3-pyridineacetic acid with ethanol in the presence of an acid catalyst, followed by the addition of a cyano group . Another method involves the reaction of 3-acetylpyridine with ethyl chloroformate and sodium cyanide . These reactions typically require controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-pyridin-3-YL-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted pyridine derivatives. These products can have significant applications in pharmaceuticals and agrochemicals.
Scientific Research Applications
Ethyl 2-cyano-2-pyridin-3-YL-acetate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 2-cyano-2-pyridin-3-YL-acetate can be compared with other similar compounds, such as:
Ethyl 3-pyridineacetate: Lacks the cyano group, resulting in different reactivity and applications.
Ethyl 2-cyano-3-pyridinecarboxylate: Has a carboxylate group instead of an ester, affecting its chemical properties and uses.
Mthis compound: Similar structure but with a methyl ester, leading to variations in physical and chemical characteristics.
Properties
IUPAC Name |
ethyl 2-cyano-2-pyridin-3-ylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9(6-11)8-4-3-5-12-7-8/h3-5,7,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUYWGBJSNFGKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80556454 | |
Record name | Ethyl cyano(pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39266-24-5 | |
Record name | Ethyl α-cyano-3-pyridineacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39266-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl cyano(pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80556454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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